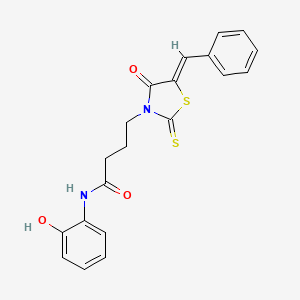

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

Descripción

The compound (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide (CAS: 303792-66-7) is a thioxothiazolidinone derivative characterized by a benzylidene group at position 5 of the thiazolidinone ring and a 2-hydroxyphenyl-substituted butanamide chain at position 3 . Its molecular formula is C20H18N2O2S2 (molecular weight: 382.5 g/mol). The Z-configuration of the benzylidene double bond is critical for its stereochemical and biological properties. Thioxothiazolidinones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-inhibitory effects .

Propiedades

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-16-10-5-4-9-15(16)21-18(24)11-6-12-22-19(25)17(27-20(22)26)13-14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2,(H,21,24)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMDEYBXJWGGCT-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WAY-299862 involucra múltiples pasos, comenzando con la preparación del núcleo de tioxotiazolidinona. Este núcleo se sintetiza típicamente a través de una reacción entre una tioamida y un compuesto carbonílico en condiciones ácidas. El grupo bencilideno se introduce luego a través de una reacción de condensación con benzaldehído .

Métodos de Producción Industrial

La producción industrial de WAY-299862 sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. Las técnicas comunes incluyen el procesamiento por lotes y la síntesis de flujo continuo, que permiten una producción eficiente y escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

WAY-299862 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en alcoholes.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los haluros de alquilo y los nucleófilos en condiciones básicas o ácidas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, alcoholes y varios derivados sustituidos de WAY-299862 .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is C20H18N2O3S2, with a molecular weight of 398.5 g/mol. The compound features a thiazolidine ring, which is known for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Anticancer Properties

Research indicates that (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide exhibits promising anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent. The thiazolidine moiety is believed to play a crucial role in its antimicrobial action by disrupting microbial cell wall synthesis.

Case Studies

Several studies have explored the applications of this compound:

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment for infections caused by resistant strains .

Mecanismo De Acción

El mecanismo de acción de WAY-299862 involucra su interacción con objetivos moleculares específicos. El compuesto se une a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas incluyen la inhibición de la actividad enzimática y la interrupción de los procesos celulares .

Comparación Con Compuestos Similares

Structural Variations and Core Modifications

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzylidene ring, the amide side chain, or the thiazolidinone core:

Physicochemical and Pharmacokinetic Properties

- Solubility and pKa : The target compound’s 2-hydroxyphenyl group enhances hydrogen-bonding capacity compared to analogs with methyl or halogen substituents. For example, (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (pKa ~9.53) has a higher basicity than the target compound, likely due to the 3-hydroxyphenyl group’s electronic effects .

- Molecular Weight and Lipophilicity : The allylidene-substituted analog (CAS: 637317-76-1) has a higher molecular weight (456.6 g/mol) and increased lipophilicity due to the bulky 2-methyl-3-phenylprop-2-enylidene group, which may reduce aqueous solubility .

Actividad Biológica

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a complex organic compound belonging to the thiazolidinone class, which is recognized for its diverse biological activities. This compound's structure incorporates a thiazolidinone core, a benzylidene moiety, and a hydroxyphenyl group, suggesting potential for various pharmacological applications including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is C20H18N2O3S2, with a molar mass of 398.5 g/mol. It features multiple functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O3S2 |

| Molar Mass | 398.5 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 8 |

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. Compounds with similar structures have been shown to selectively target cancer cells while sparing normal cells, indicating a favorable selectivity index. For example, a new thiazole derivative has been highlighted for its anticancer properties and ability to inhibit topoisomerase enzymes involved in DNA replication . This suggests that (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide could also exhibit similar mechanisms of action.

Anti-inflammatory Activity

Thiazolidinones are known for their anti-inflammatory effects as well. The presence of the hydroxyphenyl group in this compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets. The thiazolidinone ring can undergo nucleophilic substitutions, facilitating interactions with enzymes and receptors involved in disease processes. Moreover, the presence of the benzylidene moiety may enhance the compound's ability to penetrate cellular membranes and exert its effects intracellularly.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of thiazolidinone derivatives found that compounds with similar structural features effectively inhibited multiple bacterial strains and reduced biofilm formation significantly .

- Anticancer Properties : Research on related thiazolidinone compounds indicated promising results in vitro against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest .

- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide to target proteins involved in disease pathways. These studies suggest that the compound may bind effectively to active sites of enzymes implicated in cancer progression and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.